molecular formula C9H18N2O2 B081904 N,N,N',N'-Tetramethylglutaramide CAS No. 13424-80-1

N,N,N',N'-Tetramethylglutaramide

Cat. No. B081904
CAS RN: 13424-80-1
M. Wt: 186.25 g/mol
InChI Key: WFXSOGZBNQWNIV-UHFFFAOYSA-N
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Description

“N,N,N’,N’-Tetramethylglutaramide” is a chemical compound, but there’s very limited information available about it. It’s likely that it’s not widely used or studied, hence the lack of data .

Scientific Research Applications

  • Extraction of U(VI) and Th(IV) ions from nitric acid solutions with analogs of N,N,N',N'-Tetramethylglutaramide : A study by Mohamed (2017) used N,N,N',N'-Tetra-2-ethylhexylglutaramide as a new extractant for U(VI) and Th(IV) from nitric acid solutions, indicating potential applications in nuclear waste processing and recovery of valuable materials from ores or waste streams (Mohamed, 2017).

  • Fermentative Production of N-Methylglutamate from Glycerol by Recombinant Pseudomonas putida : Research by Mindt et al. (2018) on the production of N-methylglutamate, a derivative of glutamate, for use in the pharmaceutical and chemical industries, suggests the potential of N,N,N',N'-Tetramethylglutaramide in similar applications (Mindt et al., 2018).

  • Rational design of built-in stannic oxide-copper manganate microrods p-n heterojunction for photoelectrochemical sensing of tetracycline : A study by Velmurugan et al. (2021) on the use of novel materials for sensing applications could imply the potential use of N,N,N',N'-Tetramethylglutaramide in sensor technology, particularly in detecting organic compounds or pollutants (Velmurugan et al., 2021).

  • Extraction of Uranium(VI) and Thorium(IV) from Nitric Acid Solution by N,N,N',N' – Tetraoctylglutaricamide : Similar to Mohamed's study, this research by Hu et al. (2014) utilized a related compound for the extraction of uranium and thorium, suggesting possible applications in the field of radioactive material handling or environmental remediation (Hu et al., 2014).

properties

IUPAC Name

N,N,N',N'-tetramethylpentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10(2)8(12)6-5-7-9(13)11(3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXSOGZBNQWNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928529
Record name N~1~,N~1~,N~5~,N~5~-Tetramethylpentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetramethylglutaramide

CAS RN

13424-80-1
Record name N1,N1,N5,N5-Tetramethylpentanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13424-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N',N'-Tetramethylglutaramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013424801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~,N~5~,N~5~-Tetramethylpentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetramethylglutaramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
X Chen, Q Li, Y Gong - Inorganic Chemistry, 2019 - ACS Publications
Coordination Structures of the Uranyl(VI)–Diamide Complexes: A Combined Mass Spectrometric, EXAFS Spectroscopic, and Theoretical Study | Inorganic Chemistry ACS ACS …
Number of citations: 14 pubs.acs.org
T Gramstad, S Husebye… - Acta Chemica …, 1987 - actachemscand.org
The crystal structure of the title compound,(CH3) 2NCO (CH2) 3CON (CH3) 2• 2CF3S03H, has been determined at-135 C from X-ray diffraction data. Fullmatrix, least-squares …
Number of citations: 2 actachemscand.org
SA Dandekar - 1992 - vtechworks.lib.vt.edu
The possibility of inducing intramolecular SRN! reactions in two 2-(o-halobenzyl)- amides, 2-(o-iodobenzyl)-N,N,N’N’-tetramethylsuccinamide (77) and 2-(o-iodobenzyl)- N,N,N’N’-…
Number of citations: 2 vtechworks.lib.vt.edu
M Espelt, P Ballester - Organic letters, 2012 - ACS Publications
A homologous series of N,N,N′,N′-tetramethylalkyl-N,N′-dioxides is used to probe the level of guest induced fit attainable in the assembly of a dimeric capsule based on tetraurea …
Number of citations: 22 pubs.acs.org
MA Briggs, AH Haines, HF Jones - Journal of the Chemical Society …, 1985 - pubs.rsc.org
(2R,3R)-Tartaric acid (6) has been converted through a five-step sequence into the important volatile flavour and aroma component 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol)(1) …
Number of citations: 27 pubs.rsc.org
S Yaghmaei - 2008 - search.proquest.com
The term" Low Barrier Hydrogen Bond"(LBHB) is sometimes applied to describe short, strong hydrogen bonds, in which a proton is held between two basic sites having the same proton …
Number of citations: 1 search.proquest.com
M Yamaguchi, K Shibato, I Hirao - Chemistry Letters, 1985 - journal.csj.jp
subjected to the cyclization.1) However, little is still known on the chemical property of these linear compounds. We have conti Page 1 CHEMISTRY LETTERS, pp. 1145-1148, 1985. (C) …
Number of citations: 29 www.journal.csj.jp
H Uneme, H Mitsudera, T Kamikado, Y Kono… - Bioscience …, 1992 - jstage.jst.go.jp
A series of 1, 2-dithiolanes, 1, 2-dithianes and related compounds bearing a nitrogen-containing substituent were synthesized and their pesticidal activity was tested. A new general …
Number of citations: 15 www.jstage.jst.go.jp
M Espelt Ripoll - tdx.cat
The present thesis work dealt with the study of the polar interiors of self-assembled homocapsules based on aryl-extended calix[4]pyrrole scaffolds, as well as the anisotropic polar …
Number of citations: 0 www.tdx.cat
CH HEATHCOCK - Additions to CX?-Bonds, 1992 - books.google.com
An ‘aldol'reaction is the reaction of one carbonyl compound, acting as a nucleophile in the form of its enol or enolate derivative, with another, acting as an electrophile. The two carbonyl …
Number of citations: 0 books.google.com

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